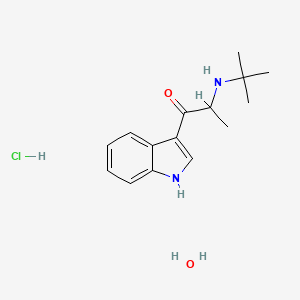
3-(tert-Butylamino)propionylindole hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylamino)propionylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds.
Métodos De Preparación
The synthesis of 3-(tert-Butylamino)propionylindole hydrochloride hydrate typically involves chemical synthesis routes. One common method includes the reaction of indole derivatives with tert-butylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-(tert-Butylamino)propionylindole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
3-(tert-Butylamino)propionylindole hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylamino)propionylindole hydrochloride hydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate various cellular processes .
Comparación Con Compuestos Similares
3-(tert-Butylamino)propionylindole hydrochloride hydrate can be compared with similar compounds such as:
3-(tert-Butylamino)acetylindole hydrochloride hydrate: This compound has a similar structure but differs in the position of the functional groups.
(S)-(-)-3-tert-Butylamino-1,2-propanediol: This compound shares the tert-butylamino group but has a different overall structure. The uniqueness of this compound lies in its specific indole moiety and the position of the tert-butylamino group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
78907-15-0 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-(1H-indol-3-yl)propan-1-one;hydrate;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH.H2O/c1-10(17-15(2,3)4)14(18)12-9-16-13-8-6-5-7-11(12)13;;/h5-10,16-17H,1-4H3;1H;1H2 |
Clave InChI |
TZPCCCCYPIGCBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CNC2=CC=CC=C21)NC(C)(C)C.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
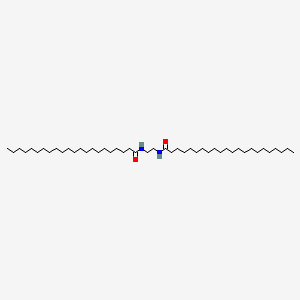
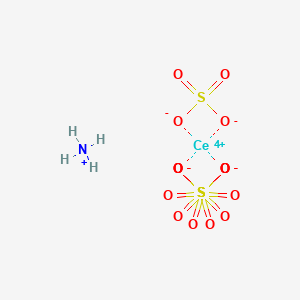
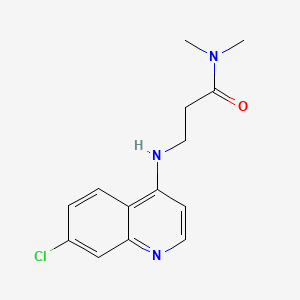
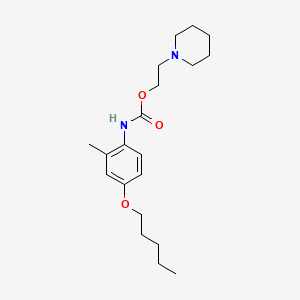
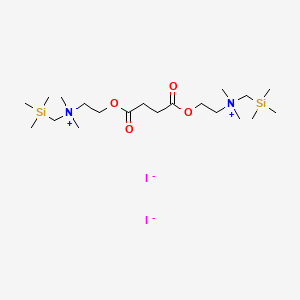
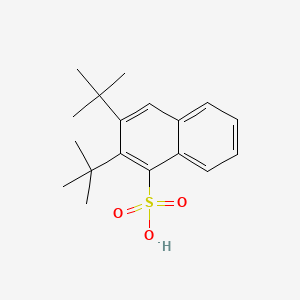
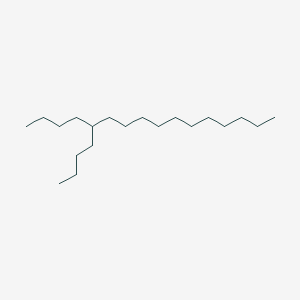
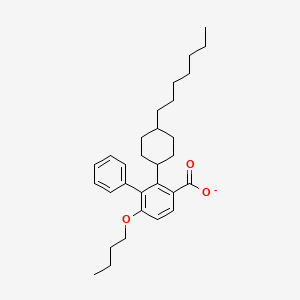

![Adenine,[2,8-3H]](/img/structure/B13788970.png)
